molecular formula C9H18O4S B8485941 2-Methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid

2-Methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid

Cat. No. B8485941
M. Wt: 222.30 g/mol
InChI Key: NPCFLFDWVKHECM-UHFFFAOYSA-N
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Patent
US08372874B2

Procedure details

To a solution of 3.78 g (15.09 mmol) of 2-methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid ethyl ester in THF/water (4/1, 50 mL) are added 1.58 g (37.74 mmol) of lithium hydroxide monohydrate. The reaction is stirred at room temperature for 18 h. The reaction mixture is concentrated under reduced pressure and the residue is dissolved in DCM (20 mL) and extracted with water (50 mL). The aqueous layer is cooled in an ice bath and then acidified with 6M aqueous HCl solution to pH 1. The resulting precipitate is isolated by filtration, and dried under reduced pressure at 50° C. to afford 3.35 g of 2-methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid as white crystalline solids. Yield: 100%; ES-MS: m/z 221 [M−H].
Name
2-methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid ethyl ester
Quantity
3.78 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[C:5]([CH3:15])([S:7]([CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])(=[O:9])=[O:8])[CH3:6])C.O.[OH-].[Li+]>O1CCOCC1.O>[CH3:15][C:5]([S:7]([CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])(=[O:9])=[O:8])([CH3:6])[C:4]([OH:16])=[O:3] |f:1.2.3,4.5|

Inputs

Step One
Name
2-methyl-2-(3-methyl-butane-1-sulfonyl)-propionic acid ethyl ester
Quantity
3.78 g
Type
reactant
Smiles
C(C)OC(C(C)(S(=O)(=O)CCC(C)C)C)=O
Name
Quantity
1.58 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in DCM (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with water (50 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The resulting precipitate is isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C.

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC(C(=O)O)(C)S(=O)(=O)CCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.